molecular formula C10H20O3 B13989349 1-Methoxypropan-2-yl 2-ethylbutanoate CAS No. 5436-72-6

1-Methoxypropan-2-yl 2-ethylbutanoate

Cat. No.: B13989349
CAS No.: 5436-72-6
M. Wt: 188.26 g/mol
InChI Key: ZCFCRAMQXALRNH-UHFFFAOYSA-N
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Description

1-Methoxypropan-2-yl 2-ethylbutanoate is an organic compound with the molecular formula C10H20O3. It is a colorless liquid that is used in various industrial applications due to its solvent properties. This compound is part of the ester family, which are commonly used in the production of fragrances, flavors, and as solvents in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxypropan-2-yl 2-ethylbutanoate can be synthesized through the esterification reaction between 1-methoxypropan-2-ol and 2-ethylbutanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

1-Methoxypropan-2-yl 2-ethylbutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and carboxylic acid in the presence of a strong acid or base.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Hydrolysis: 1-Methoxypropan-2-ol and 2-ethylbutanoic acid.

    Transesterification: A different ester and alcohol depending on the alcohol used.

    Reduction: 1-Methoxypropan-2-ol.

Scientific Research Applications

1-Methoxypropan-2-yl 2-ethylbutanoate has several applications in scientific research:

    Chemistry: Used as a solvent in various organic reactions due to its ability to dissolve a wide range of compounds.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.

    Industry: Utilized in the production of coatings, adhesives, and inks due to its excellent solvent properties.

Mechanism of Action

The mechanism of action of 1-methoxypropan-2-yl 2-ethylbutanoate primarily involves its solvent properties. It can dissolve various organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved are related to its ability to interact with different chemical species, enhancing their solubility and reactivity.

Comparison with Similar Compounds

1-Methoxypropan-2-yl 2-ethylbutanoate can be compared with other similar esters such as:

    Propylene glycol methyl ether acetate: Similar solvent properties but different molecular structure.

    Ethyl acetate: Commonly used solvent with a lower boiling point.

    Butyl acetate: Another solvent with a higher boiling point and different solvent properties.

Uniqueness

This compound is unique due to its specific combination of solvent properties, making it suitable for a wide range of applications in various industries.

Properties

CAS No.

5436-72-6

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

1-methoxypropan-2-yl 2-ethylbutanoate

InChI

InChI=1S/C10H20O3/c1-5-9(6-2)10(11)13-8(3)7-12-4/h8-9H,5-7H2,1-4H3

InChI Key

ZCFCRAMQXALRNH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OC(C)COC

Origin of Product

United States

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